![molecular formula C23H23N3O3S2 B2569436 4-(Indolin-1-ylsulfonyl)-N-(6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamid CAS No. 361170-53-8](/img/structure/B2569436.png)
4-(Indolin-1-ylsulfonyl)-N-(6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that likely contains an indoline and a tetrahydrobenzothiazole group . It’s possible that this compound could have applications in medicinal chemistry, given the presence of these functional groups .
Molecular Structure Analysis
The molecular structure of this compound is likely complex, given the presence of multiple functional groups including an indoline and a tetrahydrobenzothiazole . These groups are likely to influence the overall structure and properties of the molecule.
Wissenschaftliche Forschungsanwendungen
- Forscher haben herausgefunden, dass diese Verbindung und ihre Derivate starke antibakterielle Eigenschaften aufweisen. Insbesondere ein Hybrid aus Indolin-2-on und Nitroimidazol zeigte Wirksamkeit gegen Staphylococcus aureus-Stämme, einschließlich Methicillin-resistenter S. aureus (MRSA) . Die Verbindung zeigte auch Aktivität gegen gramnegative Bakterien und Vancomycin-resistente Enterokokken (VRE).
- Das Indolin-2-on-Gerüst wurde mit Antikrebsaktivität in Verbindung gebracht, und das Vorhandensein der Benzamid- und Benzothiazol-Moleküle kann seine Wirkungen verstärken. Forscher könnten seine Auswirkungen auf Krebszelllinien, die Hemmung des Tumorwachstums und potenzielle Wirkmechanismen untersuchen .
- Forscher könnten Derivate auf Basis dieser Verbindung entwickeln und synthetisieren, um ihre Mnk-Kinase-Hemmaktivität zu bewerten. Solche Untersuchungen könnten Aufschluss über ihr Potenzial als Antikrebsmittel geben .
Antibakterielle Aktivität
Krebsforschung
Mnk-Kinase-Hemmung
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der antibakteriellen Forschung, der Krebstherapie und darüber hinaus ist. Weitere Studien sind erforderlich, um ihr volles Potenzial auszuschöpfen und spezifische Anwendungen anzugehen. 🌟
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound 4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Mnk1 and Mnk2 . These kinases play a crucial role in tumor development .
Mode of Action
The compound interacts with its targets, Mnk1 and Mnk2, showing high potency with IC values of 0.8 and 1.5 nM respectively . It also demonstrates good selectivity among 30 selected kinases .
Biochemical Pathways
The compound affects the Mnk-eIF4E axis, which is vital in tumor development . It effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .
Pharmacokinetics
The compound exhibits remarkable stability in rat plasma and rat and human microsomes . This stability impacts its bioavailability, making it a promising candidate for cancer therapy .
Result of Action
The compound significantly suppresses the growth of MOLM-13 and K562 cell lines and causes cell cycle arrest . This leads to molecular and cellular effects that inhibit tumor growth .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors.
Biochemische Analyse
Biochemical Properties
The compound 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been found to interact with certain enzymes and proteins. It has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . The compound’s interaction with these enzymes suggests its potential role in biochemical reactions.
Cellular Effects
In cellular studies, 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has shown to suppress the growth of certain cell lines and cause cell cycle arrest . It has been observed to effectively downregulate the downstream proteins -eIF4E, Mcl-1, and c-myc . These findings suggest that the compound has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(Indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dual kinase inhibitor, it inhibits both CK2 and GSK3β, preventing the deactivation of the tumor suppressor protein PTEN .
Temporal Effects in Laboratory Settings
It has been observed to exhibit remarkable stability in rat plasma and rat and human microsomes .
Eigenschaften
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-15-6-11-19-21(14-15)30-23(24-19)25-22(27)17-7-9-18(10-8-17)31(28,29)26-13-12-16-4-2-3-5-20(16)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHOLQLYDHNCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)
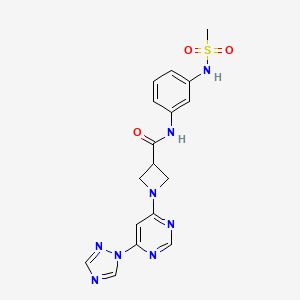
![N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2569358.png)
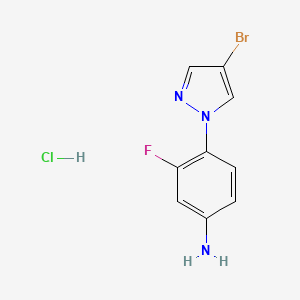
![5-Cyclopropyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2569363.png)
![N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2569364.png)
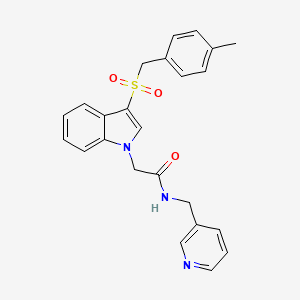
![3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2569366.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2569368.png)
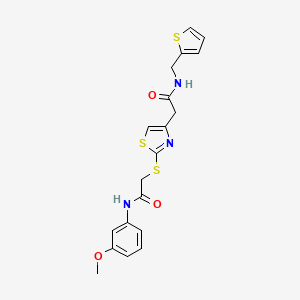
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2569372.png)
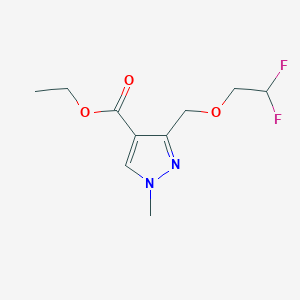
![2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2569376.png)